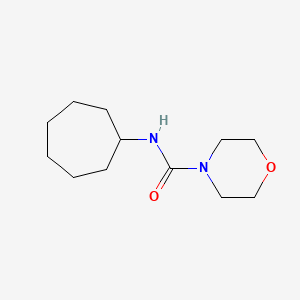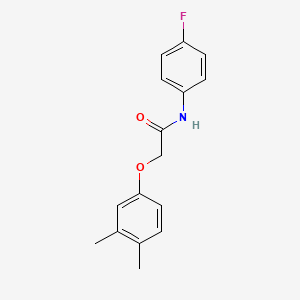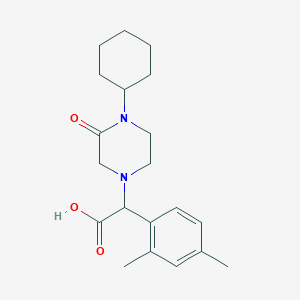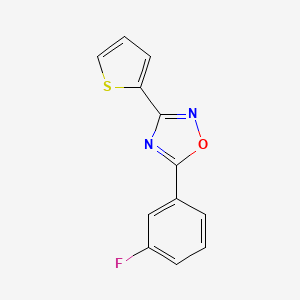
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound is known for its unique properties, including its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This bond prevents the enzyme from functioning properly, leading to a disruption in the biochemical pathway that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide have been extensively studied. The compound has been shown to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and gene expression. These effects are primarily due to the compound's ability to inhibit enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit enzyme activity, allowing for the study of specific biochemical pathways. However, the compound's covalent bond with enzymes can also make it difficult to reverse its effects, limiting its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide. One potential area of research is the development of new synthesis methods that can produce the compound more efficiently. Another area of research is the study of the compound's effects on different enzymes and biochemical pathways, leading to a better understanding of cellular processes. Additionally, the compound's potential applications in drug discovery and development should be explored further.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a unique chemical compound that has shown great potential for scientific research applications. Its ability to selectively inhibit enzyme activity has led to a better understanding of cellular processes and has the potential to be used in drug discovery and development. Further research in this area is needed to fully explore the compound's potential.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylphenylamine with 2-chlorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where the compound has been shown to inhibit the activity of certain enzymes. This inhibition can be used to study the role of these enzymes in various biochemical pathways, leading to a better understanding of cellular processes.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-13(17)7-4-8-15(11)19-16(20)10-9-12-5-2-3-6-14(12)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIHTQTTCLEGS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)




![2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5533479.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide](/img/structure/B5533501.png)


![2-[({[6-(methoxymethyl)pyridin-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5533518.png)
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)
